AKR1C3 Inhibitory Potency and Selectivity Profile of 2-[(4-Acetylphenyl)amino]benzoic Acid Relative to Flufenamic Acid and p-Alkyl Analogs
In a head-to-head comparison of N-phenylanthranilic acid derivatives, the para-acetyl substituted analog (compound 1k, corresponding to 2-[(4-acetylphenyl)amino]benzoic acid) exhibited an AKR1C3 IC50 of 0.13 μM and an AKR1C2 IC50 of 0.40 μM, yielding a selectivity ratio (IC50 AKR1C2:AKR1C3) of 3 [1]. This contrasts with the lead compound flufenamic acid (m-CF3, 1a), which showed an AKR1C3 IC50 of 0.05 μM, AKR1C2 IC50 of 0.37 μM, and a selectivity ratio of 7 [1]. The p-tert-butyl analog (1o) displayed an AKR1C3 IC50 of 0.04 μM, AKR1C2 IC50 of 1.07 μM, and a selectivity ratio of 28 [1]. The o-NO2, p-OMe derivative (1q) exhibited an AKR1C3 IC50 of 0.03 μM, AKR1C2 IC50 of 0.92 μM, and a selectivity ratio of 29 [1].
| Evidence Dimension | AKR1C3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | Flufenamic acid: 0.05 μM; p-t-Bu analog (1o): 0.04 μM; o-NO2, p-OMe analog (1q): 0.03 μM |
| Quantified Difference | 2.6-fold less potent than flufenamic acid; 3.25-fold less potent than p-t-Bu; 4.3-fold less potent than o-NO2, p-OMe analog |
| Conditions | Recombinant AKR1C3 enzyme inhibition assay; fluorescence-based detection; preincubation 5 min; substrate: NADPH and 9,10-phenanthrenequinone |
Why This Matters
This quantitative profile allows researchers to select 2-[(4-acetylphenyl)amino]benzoic acid when a specific, moderate level of AKR1C3 inhibition with a defined selectivity window over AKR1C2 is required for mechanistic studies, rather than maximal potency or selectivity.
- [1] Adeniji AO, Twenter BM, Byrns MC, Jin Y, Chen M, Winkler JD, Penning TM. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure-Activity Relationships. J Med Chem. 2012;55(5):2311-2323. doi:10.1021/jm201547v View Source
